

Spectroscopic Analysis of Methyl Octanoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Monomethyl octanoate*

Cat. No.: *B032748*

[Get Quote](#)

Introduction

Methyl octanoate ($C_9H_{18}O_2$), a fatty acid methyl ester (FAME), is a colorless liquid with a fruity odor, commonly used in the flavor and fragrance industry and as a standard in chemical analysis. A thorough understanding of its spectroscopic properties is essential for its identification, quantification, and quality control in various applications, including drug development and metabolic research. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of methyl octanoate, complete with experimental protocols and data presented in a clear, comparative format.

Spectroscopic Data

The following sections present the key spectroscopic data for methyl octanoate in a structured tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. The 1H and ^{13}C NMR spectra of methyl octanoate provide detailed information about the hydrogen and carbon environments within the molecule.

Table 1: 1H NMR Spectroscopic Data for Methyl Octanoate

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
3.67	s	-	-OCH ₃
2.31	t	7.5	-CH ₂ -C=O
1.62	p	7.4	-CH ₂ -CH ₂ -C=O
1.29	m	-	-(CH ₂) ₄ -
0.89	t	6.8	-CH ₃

Solvent: CDCl₃. Instrument: Varian A-60 or similar.[\[1\]](#)[\[2\]](#)

Table 2: ¹³C NMR Spectroscopic Data for Methyl Octanoate

Chemical Shift (δ) ppm	Assignment
174.4	C=O
51.4	-OCH ₃
34.2	-CH ₂ -C=O
31.7	-(CH ₂) ₅ -CH ₃
29.1	-(CH ₂) ₄ -CH ₂ -CH ₃
29.0	-CH ₂ -CH ₂ -CH ₂ -C=O
25.0	-CH ₂ -CH ₂ -C=O
22.6	-CH ₂ -CH ₃
14.1	-CH ₃

Solvent: CDCl₃.[\[3\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of methyl octanoate is characterized by

strong absorptions corresponding to the ester functional group and the hydrocarbon chain.

Table 3: IR Spectroscopic Data for Methyl Octanoate

Wavenumber (cm ⁻¹)	Intensity	Assignment
2955	Strong	C-H stretch (asymmetric, CH ₃)
2927	Strong	C-H stretch (asymmetric, CH ₂)
2856	Strong	C-H stretch (symmetric, CH ₂)
1743	Strong	C=O stretch (ester)
1465	Medium	C-H bend (CH ₂)
1437	Medium	C-H bend (CH ₃)
1170	Strong	C-O stretch (ester)

Technique: Attenuated Total Reflectance (ATR) or Transmission.[2][4]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of methyl octanoate provides information about its molecular weight and fragmentation pattern, which aids in its identification.

Table 4: Mass Spectrometry (GC-MS) Data for Methyl Octanoate

m/z	Relative Intensity (%)	Assignment
158	~10	[M] ⁺ (Molecular Ion)
127	~15	[M - OCH ₃] ⁺
101	~5	[M - C ₄ H ₉] ⁺
87	~40	[CH ₃ OC(O)CH ₂ CH ₂] ⁺
74	100 (Base Peak)	[CH ₃ OC(OH)=CH ₂] ⁺ (McLafferty rearrangement)
55	~30	[C ₄ H ₇] ⁺
43	~35	[C ₃ H ₇] ⁺

Ionization: Electron Ionization (EI).

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of liquid methyl octanoate.

Materials:

- Methyl octanoate sample
- Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard
- 5 mm NMR tubes
- Pipettes
- Vortex mixer

Procedure:**• Sample Preparation:**

- Accurately weigh 5-25 mg of methyl octanoate for ^1H NMR or 50-100 mg for ^{13}C NMR into a clean, dry vial.
- Add approximately 0.6-0.7 mL of CDCl_3 containing TMS to the vial.
- Gently vortex the mixture until the sample is fully dissolved.
- Using a pipette, transfer the solution into a 5 mm NMR tube to a depth of at least 4.5 cm.
- Cap the NMR tube securely.

• Instrument Setup and Data Acquisition:

- Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- Lock onto the deuterium signal of the CDCl_3 .
- Shim the magnetic field to achieve optimal homogeneity.
- For ^1H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.
- For ^{13}C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) will be required to achieve an adequate signal-to-noise ratio.

• Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the resulting spectrum.
- Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
- Integrate the peaks in the ^1H NMR spectrum.

- Identify the chemical shifts and multiplicities of the signals.

Infrared (IR) Spectroscopy (ATR-FTIR)

Objective: To obtain an infrared spectrum of liquid methyl octanoate.

Materials:

- Methyl octanoate sample
- FTIR spectrometer with an ATR accessory (e.g., diamond crystal)
- Lint-free wipes
- Isopropanol or other suitable solvent

Procedure:

- Background Spectrum:
 - Ensure the ATR crystal is clean and dry.
 - Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
- Sample Analysis:
 - Place a small drop of methyl octanoate directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
 - Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - The data is usually collected over a range of 4000 to 400 cm^{-1} .
- Data Processing and Cleaning:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

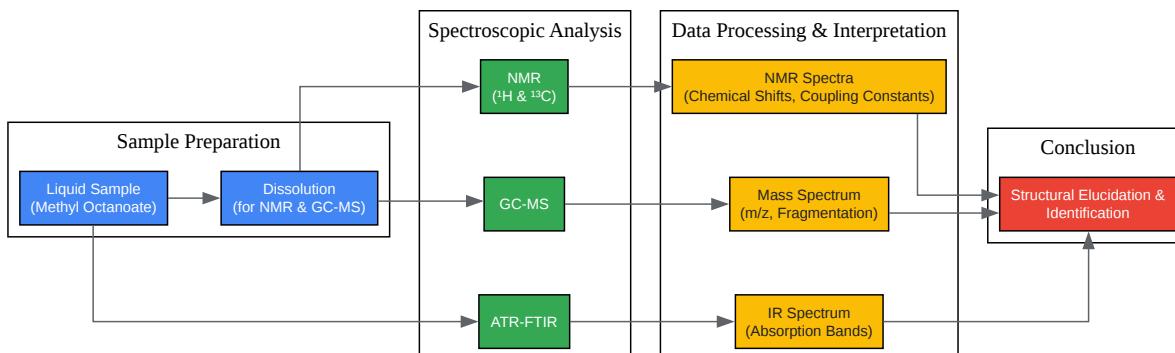
- Identify the characteristic absorption bands and their corresponding functional groups.
- After the measurement, thoroughly clean the ATR crystal with a lint-free wipe and an appropriate solvent like isopropanol.

Mass Spectrometry (GC-MS)

Objective: To obtain the mass spectrum of methyl octanoate following gas chromatographic separation.

Materials:

- Methyl octanoate sample
- Hexane or other suitable volatile solvent
- GC-MS system equipped with a capillary column (e.g., a non-polar or medium-polarity column)
- Autosampler vials with caps


Procedure:

- Sample Preparation:
 - Prepare a dilute solution of methyl octanoate (e.g., 1 mg/mL) in hexane in a clean vial.
 - Transfer an aliquot of the solution to an autosampler vial.
- Instrument Setup and Data Acquisition:
 - Set the GC parameters, including the injection volume (e.g., 1 μ L), inlet temperature (e.g., 250 °C), and a suitable temperature program for the oven to ensure good separation.
 - Set the MS parameters, including the ionization mode (typically Electron Ionization at 70 eV) and the mass range to be scanned (e.g., m/z 40-200).
 - Inject the sample into the GC-MS system.

- Data Analysis:
 - Identify the peak corresponding to methyl octanoate in the total ion chromatogram (TIC).
 - Extract the mass spectrum for that peak.
 - Identify the molecular ion peak and the major fragment ions.
 - Compare the obtained spectrum with a library spectrum (e.g., NIST) for confirmation.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a liquid sample like methyl octanoate.

[Click to download full resolution via product page](#)

A generalized workflow for the spectroscopic analysis of methyl octanoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. drawellanalytical.com [drawellanalytical.com]
- 2. Methyl Octanoate | C9H18O2 | CID 8091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. Octanoic acid, methyl ester [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Analysis of Methyl Octanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b032748#spectroscopic-data-of-monomethyl-octanoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com